molecular formula C25H22N2O5 B2910604 N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide CAS No. 888448-50-8

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2910604
CAS No.: 888448-50-8
M. Wt: 430.46
InChI Key: GMRGSNYQOWLAEF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide is a high-value chemical tool for investigating complex neuropharmacological and signaling pathways. This benzofuran-carboxamide scaffold is designed for probing kinase inhibition landscapes and studying the intricate signaling cascades involved in cellular regulation and disease pathogenesis . The structural motif may also provide a template for exploring interactions with cannabinoid receptors, given that synthetic cannabimimetics often incorporate complex aromatic amide functionalities similar to those found in JWH series compounds . Researchers can utilize this compound to investigate the pharmacological properties of synthetic analogs and their effects on dopamine signaling in the Nucleus Accumbens, a key brain region implicated in reward and addiction . The dimethoxyphenyl subunit offers a strategic handle for modulating compound selectivity and potency against various enzymatic targets, including histone deacetylases, which are critical in epigenetic regulation . This compound is distributed exclusively for scientific research into the mechanisms of action, abuse potential, and toxicological profiles of novel psychoactive substances (NPS), which represent a critical challenge to global public health . Strictly for Research Use Only. Not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-15-8-4-5-9-17(15)24(28)27-22-18-10-6-7-11-19(18)32-23(22)25(29)26-16-12-13-20(30-2)21(14-16)31-3/h4-14H,1-3H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRGSNYQOWLAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide (CAS Number: 888448-50-8) is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

The molecular formula of this compound is C25H22N2O5C_{25}H_{22}N_{2}O_{5}, with a molecular weight of 430.5 g/mol. The compound features a complex structure that may contribute to its biological effects.

PropertyValue
CAS Number888448-50-8
Molecular FormulaC25H22N2O5
Molecular Weight430.5 g/mol

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. For instance, a related compound, 2-(4-bromobenzoyl)-3-methyl-4,6-dimethoxy benzofuran (BMDB), demonstrated potent antinociceptive effects in various animal models. The study revealed that BMDB was significantly more effective than common analgesics such as aspirin and acetaminophen, particularly in spinal and supraspinal pain models .

The analgesic action of BMDB was not influenced by naloxone, indicating that its mechanism does not primarily involve opioid pathways. Instead, it appears to engage serotoninergic pathways for its effects . This suggests that this compound may share similar mechanisms of action.

Case Studies

  • Antinociceptive Model : In a study involving various nociception models (e.g., acetic acid-induced abdominal constriction), compounds with structural similarities to this compound were administered via different routes (intraperitoneal and subcutaneous). Results indicated significant dose-dependent pain relief compared to control groups .
  • Cancer Cell Line Study : A series of experiments were conducted using benzofuran derivatives on human cancer cell lines. The most effective compounds led to a reduction in cell viability and increased apoptosis markers compared to untreated controls . While specific data for this compound was not available, the findings support the exploration of this compound in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name (CAS No.) Substituents (Position 3) Molecular Weight Key Features Reference
Target Compound 2-Methylbenzamido ~442.4* Potential CNS activity; structural similarity to tacrine hybrids -
N-(3,4-Dimethoxyphenyl)-3-(2-phenylbutanamido)-benzofuran-2-carboxamide (888454-92-0) 2-Phenylbutanamido 444.5 Increased alkyl chain length; may enhance lipophilicity [7]
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)-benzofuran-2-carboxamide (888451-03-4) 2-Chloro-6-fluorobenzamido 468.9 Electron-withdrawing groups; potential improved metabolic stability [8]
3-(2-Naphthamido)-N-(3,4-dimethylphenyl)-benzofuran-2-carboxamide (888459-57-2) 2-Naphthamido 434.5 Bulky aromatic substituent; possible enhanced π-π stacking interactions [9]
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide (non-benzofuran core) 285.3 Simpler structure; 80% synthesis yield; melting point 90°C [1]
Tacrine–benzofuran hybrids Varying aminoalkyl chains ~450–550 Multi-target Alzheimer’s candidates; 67–79% synthesis yields [2]

*Estimated based on molecular formula (C₂₆H₂₄N₂O₅).

Pharmacological and Physicochemical Properties

  • Electron-Withdrawing Substituents : The chloro-fluoro derivative (CAS 888451-03-4) may exhibit higher metabolic stability due to reduced oxidative susceptibility but could compromise solubility .
  • Tacrine Hybrids () : Demonstrated dual cholinesterase inhibition and β-amyloid aggregation modulation, highlighting the benzofuran carboxamide scaffold’s versatility in multi-target drug design .

Structural Insights from Crystallography

While the target compound’s crystal structure is unreported, analogous compounds (e.g., –6) adopt monoclinic systems (space group P21/c) with hydrogen-bonding networks stabilizing the carboxamide and methoxy groups . Such data aid in predicting the target’s conformational stability and intermolecular interactions.

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